molecular formula C12H18N2O3S B12000243 Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- CAS No. 24535-66-8

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-

Cat. No.: B12000243
CAS No.: 24535-66-8
M. Wt: 270.35 g/mol
InChI Key: URMFMMLIAIRVRO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This specific compound has a molecular formula of C11H16N2O3S and is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- typically involves the reaction of benzenesulfonyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- stands out due to its unique combination of a butylamino group and a methyl group, which enhances its selectivity and potency as an enzyme inhibitor. This structural uniqueness contributes to its effectiveness in targeting specific enzymes and pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-butyl-3-(2-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMFMMLIAIRVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179279
Record name Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24535-66-8
Record name Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024535668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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